molecular formula C20H13FO4 B12192448 3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B12192448
M. Wt: 336.3 g/mol
InChI Key: RJEJETBPHOQVPS-UHFFFAOYSA-N
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Description

3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the xanthene core, which imparts unique chemical and physical properties. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl alcohol and 1-hydroxyxanthone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 3-fluorobenzyl alcohol with the hydroxyl group of 1-hydroxyxanthone, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and fluorescent markers.

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3’-Fluorobenzyloxy)phenylboronic acid
  • 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid

Uniqueness

3-[(3-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its specific structural features, such as the presence of both a fluorobenzyl group and a xanthene core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H13FO4

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H13FO4/c21-13-5-3-4-12(8-13)11-24-14-9-16(22)19-18(10-14)25-17-7-2-1-6-15(17)20(19)23/h1-10,22H,11H2

InChI Key

RJEJETBPHOQVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=CC=C4)F)O

Origin of Product

United States

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